2-Amino-2'-bromoacetophenone
Overview
Description
2-Amino-2’-bromoacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of an amino group at the second position and a bromine atom at the second position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2’-bromoacetophenone can be synthesized through the bromination of 2-aminoacetophenone. The typical procedure involves the use of brominating agents such as liquid bromine, N-bromosuccinimide, or pyridine hydrobromide perbromide. The reaction is usually carried out in an acidic medium to facilitate the formation of the brominated product. For instance, the bromination of 2-aminoacetophenone using pyridine hydrobromide perbromide in acetic acid at elevated temperatures has been reported to yield 2-amino-2’-bromoacetophenone .
Industrial Production Methods
In an industrial setting, the production of 2-amino-2’-bromoacetophenone may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology has been explored for the α-bromination of acetophenone derivatives, providing advantages such as better heat transfer, faster mixing, and safer handling of hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2’-bromoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of acid or base catalysts.
Cyclization Reactions: Catalysts such as copper(II) acetate or palladium(II) acetate are employed, with solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Substitution Reactions: Products include various substituted acetophenone derivatives.
Condensation Reactions: Products include imines, Schiff bases, and other condensation products.
Cyclization Reactions: Products include heterocyclic compounds such as pyrido-fused quinazolinones.
Scientific Research Applications
2-Amino-2’-bromoacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-2’-bromoacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the carbonyl carbon towards nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Lacks the amino group, making it less versatile in certain reactions.
2-Aminoacetophenone: Lacks the bromine atom, affecting its reactivity towards nucleophiles.
4-Bromo-2-aminoacetophenone: Has the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness
2-Amino-2’-bromoacetophenone is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
2-amino-1-(2-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURHFZWNMZMZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479025 | |
Record name | 2-AMINO-2'-BROMOACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58585-01-6 | |
Record name | 2-AMINO-2'-BROMOACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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